4-(3-(Isopropylamino)-2-hydroxypropoxy)-2H-benzimidazol-2-one

Übersicht

Beschreibung

Cgp 12388 is a beta-adrenoceptor antagonist-derived radioligands used for cardiac PET imaging due to its high hydrophilicity and affinity to beta-adrenoceptor.

Biologische Aktivität

The compound 4-(3-(Isopropylamino)-2-hydroxypropoxy)-2H-benzimidazol-2-one , also known as S-4-(3-([11C]isopropylamino)-2-hydroxypropoxy)-2H-benzimidazol-2-one , has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its effects on specific cell lines, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

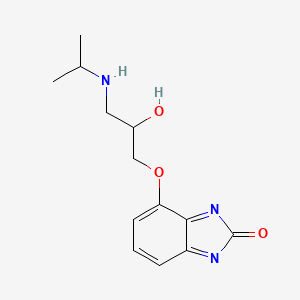

The chemical structure of the compound can be represented as follows:

- Chemical Formula : C₁₃H₁₈N₂O₃

- Molecular Weight : 250.29 g/mol

This compound is characterized by the presence of a benzimidazole ring, which is known for its diverse biological properties.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, particularly human promyelocytic leukemia cells (HL-60). The IC50 values for these effects range from 86 to 755 μM, demonstrating significant variability in potency depending on the specific derivative and cellular context .

- Apoptosis Induction : The compound has been observed to induce apoptosis in HL-60 cells. This is evidenced by changes in the expression levels of key regulatory proteins such as Bcl-2, Bax, and p21^WAF-1. Notably, one derivative led to a decrease in Bcl-2 expression, suggesting a pro-apoptotic effect .

- Cell Cycle Arrest : In addition to promoting apoptosis, certain derivatives have been shown to cause cell cycle arrest, further contributing to their anti-cancer properties .

Case Studies

Several studies have explored the biological activity of this compound:

- Study on HL-60 Cells : A comprehensive study evaluated the cytotoxicity of various derivatives against HL-60 cells using the MTT reduction method. The results indicated that while some derivatives were highly cytotoxic, others showed minimal effects. The expression analysis revealed that compounds could modulate apoptosis-related gene expression significantly .

- Pharmacokinetics and Dosimetry : Another research avenue focused on the pharmacokinetics of labeled derivatives for imaging studies. This work highlighted the potential for using these compounds in positron emission tomography (PET) applications, which could enhance their utility in clinical settings .

Cytotoxicity Data Against HL-60 Cells

| Compound Derivative | IC50 (μM) | Effect on Bcl-2 | Effect on p21^WAF-1 |

|---|---|---|---|

| Derivative A | 86 | Decreased | Increased |

| Derivative B | 755 | Increased | Increased |

| Derivative C | 300 | No effect | Increased |

Note: Effects are based on expression analysis conducted via RT-PCR.

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Cytotoxicity | Significant against HL-60 cells |

| Apoptosis Induction | Modulation of Bcl-2 and p21^WAF-1 expression |

| Cell Cycle Arrest | Induction observed in multiple derivatives |

Wissenschaftliche Forschungsanwendungen

Radiolabeling for PET Imaging

One of the primary applications of (S)-CGP 12388 is its use as a radioligand in PET imaging studies. This compound can be labeled with carbon-11 or fluorine-18 isotopes, allowing for visualization of beta-adrenoceptors in vivo.

Synthesis and Radiochemical Yield

The synthesis of (S)-[11C]CGP 12388 involves a one-pot procedure that utilizes reductive alkylation with [11C]acetone. The radiochemical yield achieved is approximately 18% with a total synthesis time of 35 minutes, making it a practical choice for clinical applications . In comparison, the fluoro-substituted analogue, (S)-[18F]fluoro-CGP 12388, has a higher yield (>2000 Ci/mmol) but requires longer synthesis time (105 minutes) .

In Vivo Applications and Biodistribution Studies

Biodistribution studies conducted in rats have demonstrated specific binding of both (S)-[11C]CGP 12388 and (S)-[18F]fluoro-CGP 12388 to beta-adrenoceptors in the lungs and heart. The total/nonspecific binding ratios at 60 minutes post-injection were recorded as 5.6 for (S)-[11C]CGP 12388 and 2.0 for the fluorine-18 compound, suggesting that (S)-[11C]CGP 12388 is a promising candidate for clinical PET imaging due to its favorable binding characteristics .

Pharmacological Insights

(S)-CGP 12388 acts as a selective antagonist for beta-adrenoceptors, which play a crucial role in cardiovascular health. Its ability to bind specifically to these receptors makes it valuable for studying conditions such as cardiomyopathy and other heart-related diseases. The compound's pharmacological profile has been evaluated through various studies, confirming its efficacy in blocking beta-adrenergic signaling pathways .

Case Studies

Several studies have highlighted the utility of (S)-CGP 12388 in clinical settings:

- Cardiac Imaging : A study demonstrated the use of (S)-[11C]CGP 12388 in assessing myocardial perfusion and function through PET imaging, providing insights into cardiac health and disease progression.

- Pulmonary Studies : Research involving lung imaging has utilized (S)-[18F]fluoro-CGP 12388 to evaluate pulmonary conditions, emphasizing its role in understanding respiratory diseases linked to beta-adrenoceptor activity.

Eigenschaften

IUPAC Name |

4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c1-8(2)14-6-9(17)7-19-11-5-3-4-10-12(11)16-13(18)15-10/h3-5,8-9,14,17H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIYUAIZUWWHJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=NC(=O)N=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90910927 | |

| Record name | 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90910927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108929-47-1 | |

| Record name | Cgp 12388 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108929471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90910927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.